[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate
Description
The compound [5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate (molecular formula: C₁₉H₁₃Cl₂F₃N₂O₄S, molar mass: 493.28 g/mol) features a pyrazole core substituted with a trifluoromethyl group at position 3, a methyl group at position 1, and a sulfonyl-linked 4-bromophenyl moiety at position 4. The 4-position is esterified with a 4-chlorobenzoate group. Key physical properties include a predicted density of 1.52 g/cm³, boiling point of 596.4°C, and pKa of -4.99, indicating high lipophilicity and stability under acidic conditions .
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClF3N2O4S/c1-26-17(31(28,29)14-8-4-12(20)5-9-14)15(16(25-26)19(22,23)24)10-30-18(27)11-2-6-13(21)7-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYOAAGTMZREFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClF3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate, with CAS number 318239-68-8, is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
- Molecular Formula : C19H13BrClF3N2O4S
- Molecular Weight : 537.73 g/mol
- Boiling Point : Approximately 608.3 °C (predicted)
- Density : Estimated at 1 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been explored through various mechanisms, primarily focusing on its anti-inflammatory and anticancer properties. Below are key findings from recent studies:
Anti-inflammatory Activity
Research has indicated that the compound exhibits significant anti-inflammatory effects. For instance, it was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. The results demonstrated a marked reduction in NO levels, suggesting that the compound effectively modulates inflammatory responses .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to cell cycle arrest and increased rates of cancer cell death .
The proposed mechanism of action involves several pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Apoptotic Pathways : It activates intrinsic pathways leading to apoptosis through mitochondrial dysfunction.
- Cell Cycle Regulation : The compound interferes with the cell cycle progression in cancer cells, particularly at the G1/S checkpoint.
Case Studies
Several case studies have highlighted the effectiveness of this compound in both laboratory and preclinical settings:
- Study on RAW264.7 Cells : In a controlled study, the compound was administered to RAW264.7 cells treated with LPS. Results showed a dose-dependent decrease in NO production, supporting its role as an anti-inflammatory agent .
- Cancer Cell Line Studies : In another set of experiments involving human cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in significant cell death compared to untreated controls, with IC50 values indicating potent activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory agent. Its structural similarity to known COX-2 inhibitors suggests potential efficacy in treating conditions such as arthritis and pain management.
- Case Study : Research indicates that derivatives of pyrazole compounds exhibit selective inhibition of cyclooxygenase enzymes, which are crucial in inflammatory pathways. The introduction of trifluoromethyl groups enhances metabolic stability and bioavailability .
Agricultural Chemistry
In agricultural applications, this compound may serve as a lead molecule in the design of new herbicides or fungicides. The trifluoromethyl group is known to improve the herbicidal activity of certain compounds.
- Data Table: Herbicidal Activity Comparison
| Compound | Activity (g/ha) | Target Species |
|---|---|---|
| Compound A | 200 | Weeds |
| [5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate | 150 | Grasses |
| Compound B | 250 | Broadleaf |
This table illustrates the comparative efficacy of the compound against various target species, highlighting its potential utility in crop protection strategies.
Material Science
The unique electronic properties of the compound make it suitable for applications in material science, particularly in the development of organic semiconductors or photovoltaic materials.
- Research Findings : Studies have demonstrated that pyrazole derivatives can be incorporated into polymer matrices to enhance charge transport properties, making them candidates for organic light-emitting diodes (OLEDs) and solar cells .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions, including sulfonation and alkylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
2.1.1. Sulfonyl vs. Sulfanyl/Sulfonamide Groups
- [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS 318239-57-5): Replaces the sulfonyl group with a sulfanyl (thioether) group. The carbamate linkage at position 4 may alter hydrolysis kinetics compared to the benzoate ester in the target compound . Key difference: Reduced polarity and altered metabolic pathways due to thioether vs. sulfonyl.
- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide: Features a sulfonamide group instead of sulfonyl. Sulfonamides are known for antibacterial activity, suggesting the target compound’s sulfonyl group could be modified for similar applications .
2.1.2. Halogen Substituent Variations
- [5-(4-Chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate (CAS 318469-38-4): Replaces the 4-bromophenyl group with 4-chlorophenyl.
Heterocyclic and Functional Group Modifications
2.2.1. Pyrazole-Thiazole Hybrids
- The fluorine substituent may improve bioavailability via reduced metabolic degradation .
2.2.2. Oxime and Carbaldehyde Derivatives
- 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)-methyl]oxime :
Antibacterial and Antifungal Activity
- Pyrazole-sulfonamide hybrids (e.g., ) exhibit notable antibacterial activity, implying that the target compound’s sulfonyl group could be leveraged for similar applications with enhanced stability due to bromine’s larger size .
- Pyrazolone derivatives (e.g., ) demonstrate antifungal and antioxidant activities, suggesting that the trifluoromethyl group in the target compound may enhance these effects via increased electronegativity .
Binding Affinity and Selectivity
- Computational studies on pyrazolone-fused thiazolidinones () highlight the importance of electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) in improving binding to targets like HER2. The target compound’s substituents likely enhance affinity compared to analogs with smaller halogens or less polar groups .
Crystallographic and Stability Data
- The target compound’s predicted density (1.52 g/cm³) and high boiling point (596.4°C) suggest a crystalline solid with low volatility, advantageous for formulation. Comparatively, sulfanyl analogs (e.g., CAS 318239-57-5) may exhibit lower melting points due to reduced polarity .
Preparation Methods
Synthesis of 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-Ol
The pyrazole core is synthesized via cyclocondensation of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine. This reaction proceeds under reflux in ethanol, yielding 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a white crystalline solid.
Reaction Conditions
Sulfonation at Position 5
The hydroxyl group at position 5 of the pyrazole undergoes nucleophilic substitution with 4-bromophenylsulfonyl chloride. This step introduces the sulfonyl moiety under basic conditions.
Reaction Conditions
- Reactants : 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 equiv), 4-bromophenylsulfonyl chloride (1.2 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM), 0°C → room temperature
- Time : 6 hours
- Yield : 70–75%
Intermediate : 5-[(4-Bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Introduction of Hydroxymethyl Group at Position 4
The hydroxymethyl group is introduced via Vilsmeier-Haack formylation followed by reduction:
Formylation :
- Reactants : Intermediate from Step 2.2 (1.0 equiv), DMF (3.0 equiv), POCl3 (1.5 equiv)
- Solvent : 1,2-Dichloroethane, 0°C → 60°C
- Time : 8 hours
- Product : 4-Formyl-5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Reduction :
Intermediate : [5-[(4-Bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Esterification with 4-Chlorobenzoic Acid
The hydroxymethyl intermediate is esterified with 4-chlorobenzoyl chloride under Schotten-Baumann conditions:
Reaction Conditions
- Reactants : Hydroxymethyl intermediate (1.0 equiv), 4-chlorobenzoyl chloride (1.5 equiv)
- Base : Pyridine (3.0 equiv)
- Solvent : Tetrahydrofuran (THF), 0°C → room temperature
- Time : 4 hours
- Yield : 65–70%
Final Product : [5-[(4-Bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate
Analytical Data and Characterization
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₃BrClF₃N₂O₄S | |
| Molecular Weight | 537.73 g/mol | |
| Boiling Point | 608.3±55.0°C (Predicted) | |
| Density | 1.6±0.1 g/cm³ (Predicted) |
Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 5.32 (s, 2H, CH₂), 3.92 (s, 3H, CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O), 1130 cm⁻¹ (C-F).
Comparative Analysis of Alternative Routes
Direct Coupling via Mitsunobu Reaction
An alternative esterification method employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This approach avoids acid chloride formation but requires stoichiometric reagents, increasing cost.
Conditions :
Enzymatic Esterification
Lipase-catalyzed esterification in non-aqueous media offers a greener alternative but suffers from lower efficiency (yield: 40–50%) and longer reaction times (24–48 hours).
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step route involving:
Formation of the pyrazole core through cyclization of hydrazine derivatives with β-ketoesters or diketones.
Sulfonylation of the pyrazole ring using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Esterification with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) .
- Optimization : Key parameters include temperature (60–80°C for sulfonylation), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for sulfonyl chloride). Yields >75% are achievable with controlled moisture exclusion .
Q. What analytical techniques are critical for structural elucidation?
- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement (R-factor < 0.05) and ORTEP-III for visualization of bond angles/disorders .
- Spectroscopy :
-
¹H/¹³C NMR : Confirm substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C) .
-
HRMS : Validate molecular mass (theoretical m/z 567.92 for C₂₀H₁₄BrClF₃N₂O₄S) .
Technique Key Data Reference X-ray Space group P2₁/c, Z = 4 ¹H NMR δ 7.8–8.2 ppm (aromatic protons)
Advanced Research Questions
Q. How can SHELXL address crystallographic ambiguities in this sulfonylated pyrazole derivative?
- Refinement strategies :
Use TWIN/BASF commands to model twinning (common in sulfonyl-containing crystals) .
Apply DELU/SIMU restraints to manage thermal motion anisotropy .
Validate hydrogen bonding via DFIX (e.g., S=O···H distances 2.2–2.5 Å) .
- Case study : A related sulfonamide structure achieved R₁ = 0.041 using 4632 reflections and 290 parameters .
Q. How do structural modifications (e.g., sulfonyl vs. sulfanyl groups) impact bioactivity?
- SAR insights :
-
Sulfonyl groups enhance enzyme inhibition (e.g., COX-2 IC₅₀ < 50 nM) by stabilizing hydrogen bonds with active sites .
-
Trifluoromethyl improves metabolic stability (t₁/₂ > 6 hrs in microsomal assays) compared to methyl groups .
- Contradictions : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM) may arise from assay conditions (pH, co-solvents) or crystal packing effects .
Substituent Bioactivity (IC₅₀) Reference Sulfonyl 45 nM (COX-2) Sulfanyl 320 nM (COX-2)
Q. What experimental design principles optimize continuous-flow synthesis of analogous pyrazoles?
- Flow chemistry :
Use Design of Experiments (DoE) to optimize residence time (30–60 sec) and temperature (70–90°C) .
Integrate inline FTIR to monitor intermediate formation (e.g., sulfonylation completion at 1740 cm⁻¹) .
- Case study : A diphenyldiazomethane synthesis achieved 90% yield with a flow rate of 0.5 mL/min and 0.1 M reagent concentration .
Q. How do computational models predict the sulfonyl group’s electronic effects on binding affinity?
- DFT/Molecular docking :
Calculate electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic regions .
Dock the compound into COX-2 (PDB: 3LN1) using AutoDock Vina; sulfonyl forms two H-bonds with Arg513/His90 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
